molecular formula C₁₈H₃₀F₃N₇O₁₀ B1574875 Arg-Gly-Glu-Ser (TFA)

Arg-Gly-Glu-Ser (TFA)

Cat. No.: B1574875
M. Wt: 561.47
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-Gly-Glu-Ser (TFA) is a peptide compound related to the RGD sequence, which is known for its role in cell adhesion and signaling. This compound is often used as a control for the inhibitory activity of RGDS on fibrinogen binding to activated platelets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Glu-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of Arg-Gly-Glu-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .

Chemical Reactions Analysis

Types of Reactions

Arg-Gly-Glu-Ser (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of free thiol groups .

Scientific Research Applications

Arg-Gly-Glu-Ser (TFA) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for its potential in inhibiting platelet aggregation and as a therapeutic agent in cardiovascular diseases.

    Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

Arg-Gly-Glu-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits the interaction between fibrinogen and activated platelets, thereby preventing platelet aggregation. The molecular targets involved include integrin receptors such as αvβ3 and αIIbβ3, and the pathways include the inhibition of MAP kinase signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-Gly-Glu-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability. This makes it a valuable tool in research for studying integrin-mediated cell adhesion and signaling .

Properties

Molecular Formula

C₁₈H₃₀F₃N₇O₁₀

Molecular Weight

561.47

IUPAC Name

(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1

SMILES

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

sequence

One Letter Code: RGES

Origin of Product

United States

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